6-Ethyl-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
6-Ethyl-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor of the chromen-2-one core.
Ethylation and Hydroxylation: The ethyl groups and hydroxyl group are introduced through alkylation and hydroxylation reactions, respectively, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen functionalities or to saturate double bonds.
Substitution: The ethyl and piperidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-Ethyl-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidinones and spiropiperidines.
Chromen-2-one Derivatives: Compounds with a chromen-2-one core, including coumarins and flavonoids.
Uniqueness
6-Ethyl-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H27NO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C20H27NO3/c1-4-14-11-16-13(3)10-18(22)24-20(16)17(19(14)23)12-21-9-7-6-8-15(21)5-2/h10-11,15,23H,4-9,12H2,1-3H3 |
InChI Key |
VNJQRLQPSJKPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C(C(=CC3=C2OC(=O)C=C3C)CC)O |
Origin of Product |
United States |
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